methyl 4-[(4-aminophenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-aminophenoxy)methyl]benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and an amino group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminophenol and methyl 4-bromomethylbenzoate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the reaction is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound's reactivity.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-[(4-aminophenoxy)methyl]benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which methyl 4-[(4-aminophenoxy)methyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the methoxy group can engage in hydrophobic interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the methoxy group.
Methyl 4-(4-aminophenoxy)acetate: Similar but with an acetate group instead of a benzoate group.
Uniqueness: Methyl 4-[(4-aminophenoxy)methyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and industry.
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Properties
CAS No. |
1039921-05-5 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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